![molecular formula C12H14ClNO3 B4724480 4-{[2-(3-chlorophenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B4724480.png)
4-{[2-(3-chlorophenyl)ethyl]amino}-4-oxobutanoic acid
Übersicht
Beschreibung
4-{[2-(3-chlorophenyl)ethyl]amino}-4-oxobutanoic acid, also known as etomidate, is a potent intravenous anesthetic agent that is widely used in clinical practice. It was first synthesized in the 1960s by Janssen Pharmaceutica, and since then, it has become an essential tool for anesthesiologists to induce and maintain anesthesia during surgical procedures. Etomidate is preferred over other anesthetic agents due to its rapid onset, short duration of action, and minimal cardiovascular and respiratory effects.
Wirkmechanismus
Etomidate acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, which is the primary inhibitory neurotransmitter in the central nervous system. By binding to the GABA receptor, 4-{[2-(3-chlorophenyl)ethyl]amino}-4-oxobutanoic acid enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability and induction of anesthesia.
Biochemical and Physiological Effects:
Etomidate has minimal effects on the cardiovascular and respiratory systems, making it an ideal agent for use in patients with compromised cardiovascular and respiratory function. However, 4-{[2-(3-chlorophenyl)ethyl]amino}-4-oxobutanoic acid has been shown to suppress the hypothalamic-pituitary-adrenal (HPA) axis, leading to a decrease in cortisol production. This effect is transient and typically resolves within 24 hours.
Vorteile Und Einschränkungen Für Laborexperimente
Etomidate has several advantages for use in laboratory experiments. It has a rapid onset and short duration of action, allowing for precise control over the induction and maintenance of anesthesia. Additionally, 4-{[2-(3-chlorophenyl)ethyl]amino}-4-oxobutanoic acid has minimal effects on the cardiovascular and respiratory systems, reducing the potential for confounding effects on experimental outcomes. However, 4-{[2-(3-chlorophenyl)ethyl]amino}-4-oxobutanoic acid's effects on the HPA axis may limit its use in studies involving stress or immune function.
Zukünftige Richtungen
Future research on 4-{[2-(3-chlorophenyl)ethyl]amino}-4-oxobutanoic acid may focus on developing new formulations or delivery methods to improve its efficacy and safety. Additionally, studies may investigate the potential use of 4-{[2-(3-chlorophenyl)ethyl]amino}-4-oxobutanoic acid in the treatment of neurological disorders such as epilepsy and traumatic brain injury. Finally, research may explore the potential role of 4-{[2-(3-chlorophenyl)ethyl]amino}-4-oxobutanoic acid in the regulation of sleep and wakefulness.
Wissenschaftliche Forschungsanwendungen
Etomidate has been extensively studied for its use in clinical anesthesia. It is commonly used for induction of anesthesia in patients with compromised cardiovascular and respiratory function. Additionally, 4-{[2-(3-chlorophenyl)ethyl]amino}-4-oxobutanoic acid has been studied for its use in the treatment of refractory status epilepticus and for sedation in critically ill patients. Etomidate has also been used in animal studies to investigate the role of GABAergic neurotransmission in the regulation of sleep and wakefulness.
Eigenschaften
IUPAC Name |
4-[2-(3-chlorophenyl)ethylamino]-4-oxobutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c13-10-3-1-2-9(8-10)6-7-14-11(15)4-5-12(16)17/h1-3,8H,4-7H2,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVATQGMCGKEQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCNC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.